molecular formula C7H7N3O B429458 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 2942-45-2

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B429458
CAS No.: 2942-45-2
M. Wt: 149.15g/mol
InChI Key: KCICHMZBIOESPK-UHFFFAOYSA-N
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Description

“1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is an off-white solid .


Synthesis Analysis

The synthesis of “this compound” has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The compound has a complex structure with various functional groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . The compound has been used in the synthesis of kinase inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed . The compound is an off-white solid with a melting point of 131.5°C .

Scientific Research Applications

Kinase Inhibitors

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has proven to be particularly versatile in the design of kinase inhibitors. Its ability to interact with kinases via multiple binding modes makes it a recurrent motif in the design of these inhibitors, with applications spanning across a broad range of kinase targets. This scaffold typically binds to the hinge region of the kinase, facilitating the development of potent and selective inhibitors that are crucial in therapeutic interventions for various diseases (Wenglowsky, 2013).

Heterocyclic N-oxide Molecules

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, highlight the biological importance and versatility of these compounds in scientific research. They are essential in metal complexes formation, catalysts design, asymmetric catalysis, synthesis, and medicinal applications, showcasing their widespread utility in advanced chemistry and drug development investigations (Li et al., 2019).

Synthetic and Medicinal Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the this compound, has displayed a broad range of medicinal properties such as anticancer, CNS agents, and anti-inflammatory activities. Its structure-activity relationship (SAR) studies have garnered significant attention, providing a foundation for developing drug-like candidates for various disease targets. This highlights the potential for further exploitation of similar scaffolds in drug discovery (Cherukupalli et al., 2017).

Self-Assembly of Polynuclear Complexes

The use of spacer-armed pyridylazoles, including pyrazoles, for the self-assembly of polynuclear clusters is an innovative application of this chemical class. These structures exhibit highly symmetric architectures, such as tetrahedrons and cubes, demonstrating the scaffold's utility in the formation of complex molecular architectures (Gusev et al., 2019).

Mechanism of Action

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biomedical applications , suggesting a broad range of potential targets.

Mode of Action

It’s known that the compound can exist in two tautomeric forms: the 1h- and 2h-isomers . This tautomeric flexibility might influence its interaction with biological targets.

Result of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have shown various biological activities , suggesting potential therapeutic applications.

Safety and Hazards

The safety and hazards of “1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” have been reported . The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

Future Directions

The future directions for the research and application of “1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” are promising . The compound has potential for further exploration due to its significant inhibitory activity .

Properties

IUPAC Name

1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-6-5(7(11)9-10)3-2-4-8-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCICHMZBIOESPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356059
Record name AJ-077/33269015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-45-2
Record name 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2942-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AJ-077/33269015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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